molecular formula C29H19Cl2NO B048986 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate CAS No. 121792-58-3

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate

Cat. No. B048986
M. Wt: 468.4 g/mol
InChI Key: UTXYWXPNUCOENT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino)phenolates, which are closely related to 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, involves complex chemical reactions and is often explored in the context of creating new compounds with specific properties for research and industrial applications (Thapa, Karki, Yun et al., 2012).

Molecular Structure Analysis

The molecular structure of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino)phenolates has been studied extensively. For example, the crystal structure of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino)phenol–nitrate–water was found to belong to the P 2 1 / n space group of the monoclinic system (Baran, Barnes, Drozd et al., 2001).

Chemical Reactions and Properties

One-electron redox reactions of 2,6-Di(tert-butyl)-4-(2,4,6-triphenyl-1-pyridinio)phenolate, a related compound, have been characterized, revealing interesting aspects of its chemical reactivity and properties (Bock & Herrmann, 1989).

Physical Properties Analysis

Studies on the solvatochromic behavior of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)-1-phenolate and related compounds have provided insights into their physical properties, especially in relation to their interaction with various solvents (Tada & Seoud, 2001).

Chemical Properties Analysis

The study of the chemical properties of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is closely linked to its structure and reactivity. The compound’s interaction with different acids and its behavior in various chemical environments have been a subject of interest (Wojtas, Milart, Stadnicka, 2006).

Scientific Research Applications

  • Study of Solvent Mixtures : This compound is used in studying solvation dynamics and solvatochromism in binary solvent mixtures, such as mixtures of propan-2-ol with hexane, benzene, ethanol, and methanol (Ràfols, Rosés, & Bosch, 1996).

  • Colorimetric Detection of Bases : It serves as a promising probe for the colorimetric detection of bases, including hydroxide ion, ammonia, and aliphatic amines (Essner & Baker, 2018).

  • Characterization of Gas-Expanded Liquids : The compound is used in determining solvatochromic solvent parameters in binary mixtures of carbon dioxide with acetone and methanol (Wyatt et al., 2005).

  • Understanding Specific and Nonspecific Interactions with Solvents : Its solvatochromism in different solvents can be used for studying specific and nonspecific interactions (Pires et al., 2019).

  • Formation of Molecular Crystals : It forms hydrogen-bonded structures with nitric and sulfuric acids, useful for studying molecular crystal formation (Baran et al., 2001).

  • Solvatochromism in Pure and Binary Solvent Mixtures : This compound displays linear solvatochromic behavior in pure solvents and non-linear behavior in binary solvent mixtures (Tada, Novaki, & Seoud, 2000).

  • Electron-Redox Reactions : The compound can undergo electron-redox reactions to form radical ions, useful for constructing mnemonic systems and NLO dyes (Bock & Herrmann, 1989).

  • Study of Polymer Properties : Polymers prepared from this compound have high thermal stability and good solubility, important for materials science (Mehdipour‐Ataei & Amirshaghaghi, 2004).

properties

IUPAC Name

2,6-dichloro-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19Cl2NO/c30-25-18-24(19-26(31)29(25)33)32-27(21-12-6-2-7-13-21)16-23(20-10-4-1-5-11-20)17-28(32)22-14-8-3-9-15-22/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXYWXPNUCOENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)Cl)[O-])Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399438
Record name 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate

CAS RN

121792-58-3
Record name 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
80
Citations
VT Wyatt, D Bush, J Lu, JP Hallett, CL Liotta… - The Journal of …, 2005 - Elsevier
Solvatochromic shifts of six probe indicators {4-nitroaniline, 4-nitroanisole, 4-nitrophenol, N,N-dimethyl-4-nitroaniline, 4-(2,4,6-triphenylpyridinium)-2,6-diphenylphenoxide and 2,6-…
Number of citations: 116 www.sciencedirect.com
EB Tada, LP Novaki… - Journal of Physical Organic …, 2000 - Wiley Online Library
The solvatochromic behavior of 2, 6-dichloro-4-(2, 4, 6-triphenyl-1-pyridinio) phenolate (WB) was studied by UV–visible spectrophotometry in 32 pure solvents, in binary mixtures of 1-…
Number of citations: 117 onlinelibrary.wiley.com
VT Wyatt - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
A Szarwaryn, W Bartkowiak, U Bazylińska - Colloids and Surfaces A …, 2023 - Elsevier
The evaluation of interactions between surfactants and dyes is an important challenge for a wide variety of scientific fields, contributing significantly to industrial development. …
Number of citations: 1 www.sciencedirect.com
S Nishiyama, M Tajima, Y Yoshida - Molecular Crystals and Liquid …, 2008 - Taylor & Francis
We report luminescence of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate (B30)- or other betaine dye-dispersed rigid media at 77 K and at room temperature (rt). Their …
Number of citations: 5 www.tandfonline.com
SN Baker, GA Baker, FV Bright - Green Chemistry, 2002 - pubs.rsc.org
As a result of heightened awareness of a wealth of potential in clean manufacturing processes, room temperature ionic liquids (RTILs) have been the target of increased investigation. …
Number of citations: 288 pubs.rsc.org
S Chang, X Zhou, Z Xing, T Tu - Journal of colloid and interface science, 2017 - Elsevier
The empirical polarity parameter E T (30) was determined for polyethylene terephthalate (PET) fiber and five phosphorus flame retardants by UV–Vis absorption spectrum of …
Number of citations: 19 www.sciencedirect.com
S Nishiyama, M Tajima, Y Yoshida - Molecular Crystals and Liquid …, 2007 - Taylor & Francis
We compared spectral properties of Betaine-30 (B30) with other similar betaines or triphenylpyridine. They showed similar UV-absorption and shorter emission spectra in polymeric …
Number of citations: 3 www.tandfonline.com
MK Morsy, K Zór, N Kostesha, TS Alstrøm, A Heiskanen… - Food control, 2016 - Elsevier
Given the need for non-destructive methods and sensors for food spoilage monitoring, we have evaluated sixteen chemo-sensitive compounds incorporated in an array for colorimetric …
Number of citations: 208 www.sciencedirect.com
A Zhu, R Liu, L Li, L Li, L Wang, J Wang - Catalysis today, 2013 - Elsevier
In this work, the hydrogen bond formation ability of cation and anion of the ILs was determined by using the solvatochromic method and was found to be responsible for their catalytic …
Number of citations: 45 www.sciencedirect.com

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